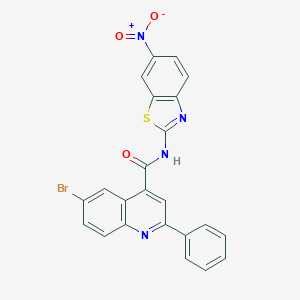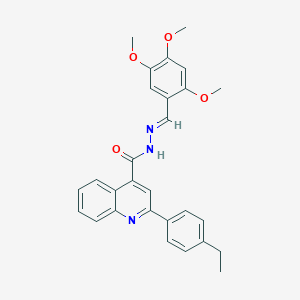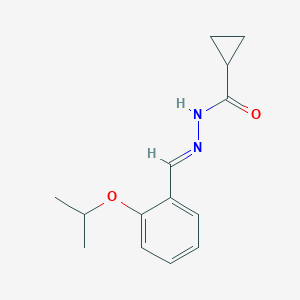
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a cyclopropane ring, an ethylphenyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur. The cyclopropane ring is then introduced through a cyclopropanation reaction, often using diazo compounds as intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the development of more efficient catalysts for the Gewald reaction.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the ethylphenyl group.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, potentially inhibiting or modulating their function. The cyclopropane ring and thiophene ring can engage in π-π stacking interactions, while the amide and ester groups can form hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other compounds that have similar structural features:
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a methoxy group instead of an ethyl group on the phenyl ring, which can affect its reactivity and interactions.
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-CHLOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: The presence of a chlorine atom can introduce different electronic effects and reactivity patterns.
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: Fluorine substitution can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C20H23NO3S |
|---|---|
Poids moléculaire |
357.5g/mol |
Nom IUPAC |
ethyl 2-(cyclopropanecarbonylamino)-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO3S/c1-4-13-6-8-14(9-7-13)16-12(3)25-19(17(16)20(23)24-5-2)21-18(22)15-10-11-15/h6-9,15H,4-5,10-11H2,1-3H3,(H,21,22) |
Clé InChI |
IBLHIVKTJZANPV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)NC(=O)C3CC3)C |
SMILES canonique |
CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)NC(=O)C3CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(N-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B451677.png)

![2-fluoro-N-(3-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B451680.png)
![N'-[(Z)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B451682.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B451685.png)
![N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B451686.png)
![N'-[1-(3-chlorophenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B451688.png)
![N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B451689.png)



![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B451697.png)

